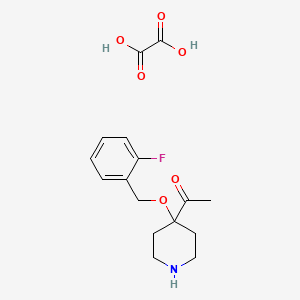![molecular formula C15H15ClN2OS B8272592 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide
Vue d'ensemble
Description
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is a chiral compound known for its significant pharmacological properties. It is structurally related to clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound’s unique structure, which includes a chlorophenyl group and a thienopyridine ring, contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide typically involves several key steps:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thienopyridine ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the acetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Products may include oxidized derivatives of the thienopyridine ring.
Reduction: Reduced forms of the acetamide, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with platelet receptors, inhibiting platelet aggregation. This mechanism is similar to that of clopidogrel, where the compound binds to the P2Y12 receptor on platelets, preventing the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. This inhibition reduces the risk of thrombotic events.
Comparaison Avec Des Composés Similaires
Clopidogrel: A widely used antiplatelet drug with a similar thienopyridine structure.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antiplatelet drug with a similar structure but different side effect profile.
Uniqueness: (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to its analogues.
Propriétés
Formule moléculaire |
C15H15ClN2OS |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/t14-/m0/s1 |
Clé InChI |
SRKXAUBVRPEIQR-AWEZNQCLSA-N |
SMILES isomérique |
C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)N |
SMILES canonique |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
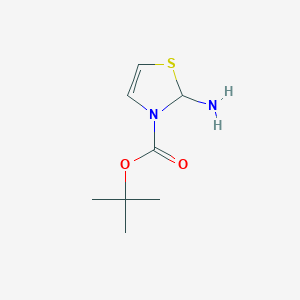
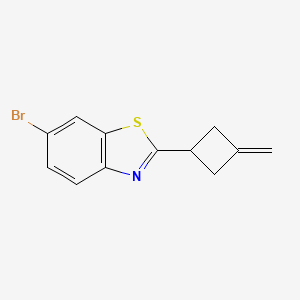
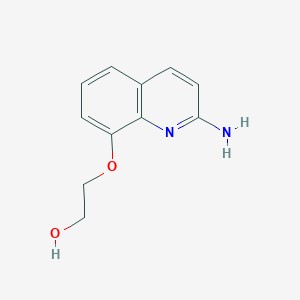
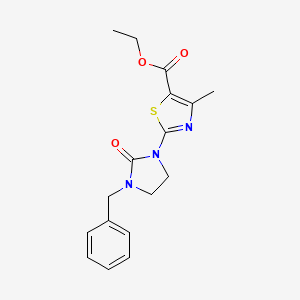
![Methyl 4-[5-chloro-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8272546.png)
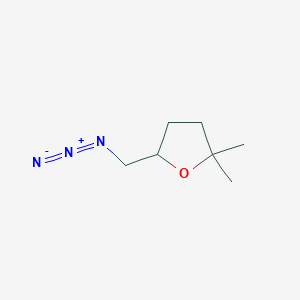
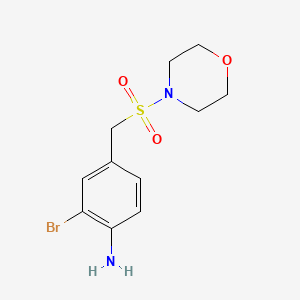
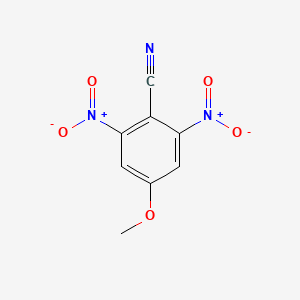
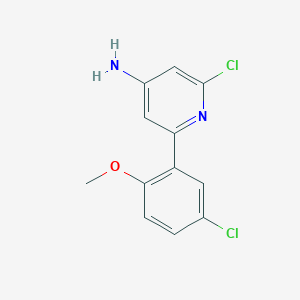
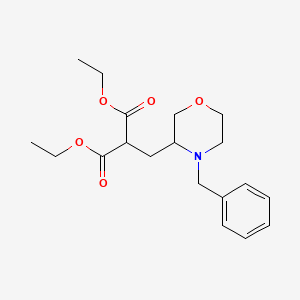
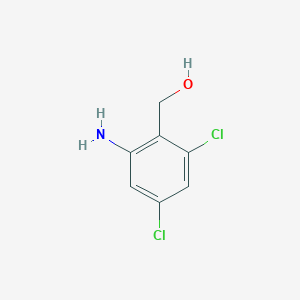
![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)

